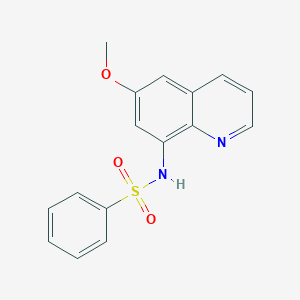

N-(6-methoxyquinolin-8-yl)benzenesulfonamide

Description

Properties

IUPAC Name |

N-(6-methoxyquinolin-8-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3S/c1-21-13-10-12-6-5-9-17-16(12)15(11-13)18-22(19,20)14-7-3-2-4-8-14/h2-11,18H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVUQMKHWBGKBNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)C=CC=N2)NS(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxyquinolin-8-yl)benzenesulfonamide typically involves the reaction of 6-methoxyquinoline with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for N-(6-methoxyquinolin-8-yl)benzenesulfonamide may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxyquinolin-8-yl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: Aminoquinoline derivatives.

Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(6-methoxyquinolin-8-yl)benzenesulfonamide has been identified as a promising candidate for drug development, particularly in targeting the NF-κB signaling pathway. Research indicates that this compound can suppress NF-κB activation, which is implicated in various inflammatory diseases and cancers. A study reported that compounds within this class exhibited potencies as low as 0.6 µM in cell-based assays, indicating strong biological activity against NF-κB .

Case Study: NF-κB Inhibition

In a high-throughput screening initiative, several N-(quinolin-8-yl)benzenesulfonamides were evaluated for their ability to inhibit NF-κB. The findings revealed that these compounds could significantly down-regulate NF-κB activity, suggesting their potential as therapeutic agents for conditions characterized by chronic inflammation and cancer .

Nanotechnology

The compound has also found applications in nanotechnology, particularly as a ligand for nanoparticles (NPs). When attached to NPs, N-(6-methoxyquinolin-8-yl)benzenesulfonamide can modulate local environments around the particles, enhancing their stability and targeting capabilities. This property is critical for developing targeted drug delivery systems and biosensors .

Table 2: Applications in Nanotechnology

| Application | Description |

|---|---|

| Drug Delivery | Enhances targeting capabilities of nanoparticles |

| Biosensing | Modulates local ion concentrations for improved detection |

| Catalysis | Serves as a local nanoreactor for selective chemical reactions |

Cancer Research

The compound's ability to disrupt protein-protein interactions (PPIs) involved in tumor progression makes it a valuable asset in cancer research. Studies have shown that it can inhibit the MTDH-SND1 interaction, which plays a critical role in tumor initiation and development . This inhibition could lead to novel therapeutic strategies against various cancers.

Case Study: Inhibition of Tumor Progression

A recent study highlighted the efficacy of N-(6-methoxyquinolin-8-yl)benzenesulfonamide in disrupting MTDH-SND1 interactions, leading to reduced tumor growth in preclinical models. This finding underscores its potential as an anti-cancer agent .

Antidiabetic Research

Research has indicated that derivatives of sulfonaminoquinolines, including N-(6-methoxyquinolin-8-yl)benzenesulfonamide, may have applications in managing diabetes. The structural characteristics of these compounds allow them to interact with targets involved in glucose metabolism and insulin signaling pathways .

Mechanism of Action

The mechanism of action of N-(6-methoxyquinolin-8-yl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it has been identified as an inhibitor of the NF-kappaB pathway, which plays a crucial role in regulating immune responses and inflammation . The compound binds to key proteins within this pathway, thereby modulating their activity and downstream effects.

Comparison with Similar Compounds

Key Observations :

Antiviral Derivatives

Styrylquinoline-sulfonamide hybrids, such as IIIa (), incorporate a styryl moiety and chlorine at position 3. These compounds exhibit moderate HIV integrase (IN) inhibition (IC₅₀ ~10–50 µM), with activity linked to the presence of a free hydroxyl group at position 8 and nitro groups on the sulfonamide benzene ring . In contrast, N-(6-methoxyquinolin-8-yl)benzenesulfonamide lacks these substituents, suggesting divergent biological targets.

Zinc Sensors and Fluorescence Probes

Derivatives like NSC 120213 and related 8-hydroxyquinoline sulfonamides are potent zinc sensors due to their ability to chelate metal ions. The methoxy group in N-(6-methoxyquinolin-8-yl)benzenesulfonamide may reduce metal affinity compared to hydroxylated analogs but offers greater stability under physiological conditions .

Photoaffinity Labeling Derivatives

Compounds such as N-((6-methoxyquinolin-8-yl)carbamoyl)-3-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzenesulfonamide () incorporate photoreactive diazirine groups.

Key Insights :

- Pyridine/DMAP Systems: Used for sulfonamide formation in styrylquinoline derivatives but require purification steps (e.g., column chromatography), reducing scalability .

- Carbodiimide Coupling: Efficient for conjugating quinoline with carboxamide groups, offering higher yields .

Physicochemical and Pharmacokinetic Properties

- Solubility : Methoxy and sulfonamide groups enhance aqueous solubility compared to methylsulfanyl or trifluoromethyl derivatives .

- Metabolic Stability: The absence of ester or amide linkages in N-(6-methoxyquinolin-8-yl)benzenesulfonamide may confer resistance to hydrolysis, unlike acetamide-containing analogs .

Biological Activity

N-(6-methoxyquinolin-8-yl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and findings from various studies.

Overview of the Compound

N-(6-methoxyquinolin-8-yl)benzenesulfonamide belongs to the class of quinoline derivatives, characterized by a quinoline moiety linked to a benzenesulfonamide group. Its chemical structure facilitates interactions with various biological targets, particularly in the context of cancer and inflammatory diseases.

Target Pathways

The primary biological target for N-(6-methoxyquinolin-8-yl)benzenesulfonamide is the NFκB signaling pathway . This pathway is crucial in regulating immune response, inflammation, and cell survival. The compound exerts its effects by suppressing this pathway, which can lead to altered gene expression and cellular metabolism.

Mode of Action

The compound's interaction with the NFκB pathway involves:

- Inhibition of NFκB Activation : Studies have shown that it can inhibit the translocation of NFκB to the nucleus, thereby preventing the transcription of pro-inflammatory cytokines .

- Cellular Effects : By suppressing NFκB activity, N-(6-methoxyquinolin-8-yl)benzenesulfonamide influences various cellular processes, including apoptosis and proliferation .

Anticancer Properties

N-(6-methoxyquinolin-8-yl)benzenesulfonamide has been investigated for its potential anticancer properties. Research indicates that it exhibits:

- Potent Inhibition of Cancer Cell Lines : In vitro studies have demonstrated significant antiproliferative activity against various cancer cell lines, including melanoma and lymphoma. For instance, IC50 values as low as 0.6 µM were observed in cell-based assays targeting NFκB activation .

| Cell Line | IC50 (µM) |

|---|---|

| Melanoma (SK-MEL-5) | 0.65 |

| Lymphoma (OCI-Ly3) | 0.60 |

| Colon Cancer (HCT-15) | 1.20 |

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties:

- Broad-Spectrum Activity : It has shown efficacy against various bacterial strains and Plasmodium falciparum, indicating potential as an antimalarial agent due to its quinoline core .

Apoptotic Effects

Studies have indicated that treatment with N-(6-methoxyquinolin-8-yl)benzenesulfonamide leads to:

- Increased Expression of Pro-apoptotic Markers : Notable increases in Bax and active caspase-3 levels were observed, alongside a decrease in Bcl-2 levels, suggesting that the compound promotes apoptosis in cancer cells .

Case Studies

- Study on NFκB Pathway Inhibition : A high-throughput screening identified N-(6-methoxyquinolin-8-yl)benzenesulfonamide as a lead compound capable of inhibiting NFκB activation across different assays. This study highlighted its potential as a therapeutic agent in inflammatory diseases and cancer therapy .

- Antimicrobial Screening : A series of derivatives based on this compound was synthesized and tested for antibacterial activity against multiple strains, confirming its broad-spectrum antimicrobial potential .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for N-(6-methoxyquinolin-8-yl)benzenesulfonamide?

- Methodology : The compound can be synthesized via condensation of 6-methoxy-8-aminoquinoline with benzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Purification typically involves recrystallization from ethanol or column chromatography. Derivatives may introduce substituents via Suzuki coupling or nucleophilic aromatic substitution, as demonstrated in 8-hydroxyquinoline-based zinc sensors .

- Key Considerations : Monitor reaction progress via TLC, and confirm purity using HPLC (>95%).

Q. How should researchers characterize the structural identity of this compound?

- Methodology :

- NMR : Analyze - and -NMR to confirm sulfonamide linkage and methoxy/quinoline proton environments.

- Mass Spectrometry (MS) : Use ESI-MS or MALDI-TOF to verify molecular mass (e.g., [M+H] at m/z 341.1).

- X-ray Crystallography : Resolve crystal structure in monoclinic space groups (e.g., P2/c) with SHELXL refinement .

Q. What initial biological screening approaches are suitable for this compound?

- Methodology :

- Antimicrobial Assays : Test against Gram-positive/negative bacteria (MIC via broth dilution).

- Zinc Sensing : Fluorescence titration with Zn in buffered solutions (λ = 360 nm, λ = 480 nm), referencing Pearce et al. (2001) .

Advanced Research Questions

Q. How can fluorescence properties be optimized for zinc sensing applications?

- Methodology :

- Introduce electron-withdrawing groups (e.g., nitro or trifluoromethyl) to the benzenesulfonamide moiety to enhance binding affinity.

- Compare quantum yields and Stokes shifts across derivatives using time-resolved fluorescence spectroscopy .

- Data Interpretation : Use Stern-Volmer plots to quantify quenching effects from competing metal ions.

Q. How can contradictory bioactivity data between studies be resolved?

- Methodology :

- Purity Analysis : Validate compound integrity via -NMR and LC-MS to rule out degradation.

- Assay Conditions : Standardize buffer pH (e.g., 7.4 vs. 6.5), temperature, and cell viability controls.

- Dose-Response Curves : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC values .

Q. What strategies are effective for studying NLRP3 inflammasome inhibition?

- Methodology :

- Cellular Assays : Measure IL-1β release in THP-1 macrophages via ELISA after LPS/ATP priming.

- Mechanistic Studies : Use co-immunoprecipitation to assess NLRP3-ASC interaction disruption, as described in patent EP 3 888 749 A1 .

Q. How should crystallographic data be refined using SHELXL?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.